molecular formula C6H16Cl2N2 B2522467 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) CAS No. 16077-39-7

1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)

Cat. No. B2522467
CAS RN: 16077-39-7
M. Wt: 187.11
InChI Key: DCPLDPXQOOHYSU-UHFFFAOYSA-N
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Description

The compound 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) is not directly discussed in the provided papers. However, related compounds and their interactions with hydrogen chloride are mentioned. For instance, in the synthesis of benzenehexacarboxylic acid trimethylimide, 1-methyl-3-methylaminopyrrole-2,5-dione reacts with hydrogen chloride in aqueous methanol, leading to different products based on the solvent used . Additionally, the study of 1,3-dimethylimidazolium chloride through ab initio molecular dynamics provides insights into the local structure and hydrogen bonding in similar ionic liquids . Furthermore, the synthesis and structural analysis of a novel tetrathiafulvalene derivative, which can form intermolecular hydrogen bonds similar to nucleic acid base pairs, is relevant to understanding the potential hydrogen bonding capabilities of related compounds .

Synthesis Analysis

The synthesis of related compounds involves the reaction of organic molecules with hydrogen chloride. In the first paper, the reaction of 1-methyl-3-methylaminopyrrole-2,5-dione with hydrogen chloride yields different products depending on the solvent, indicating the importance of reaction conditions in the synthesis of such compounds . Although not directly related to 1,3-Dimethylhexahydropyrimidine, this information is valuable for understanding the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,3-Dimethylhexahydropyrimidine is characterized by their ability to form hydrogen bonds. The third paper describes a compound that can form intermolecular hydrogen bonds akin to those found in nucleic acids, which suggests that 1,3-Dimethylhexahydropyrimidine might also have this capability . The local structure and hydrogen bonding in 1,3-dimethylimidazolium chloride are explored using molecular dynamics simulations, providing a model for understanding the structural behavior of related compounds in solution .

Chemical Reactions Analysis

The chemical reactions involving related compounds and hydrogen chloride are influenced by the reaction environment. The first paper demonstrates that the product of the reaction between 1-methyl-3-methylaminopyrrole-2,5-dione and hydrogen chloride can vary significantly with the choice of solvent . This suggests that the reactivity of 1,3-Dimethylhexahydropyrimidine with hydrogen chloride could also be solvent-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1,3-Dimethylhexahydropyrimidine are characterized by their ionic nature and potential for hydrogen bonding. The second paper's molecular dynamics simulations of 1,3-dimethylimidazolium chloride reveal significant hydrogen bonding and charge transfer between anions and cations, which could be indicative of the behavior of 1,3-Dimethylhexahydropyrimidine in an ionic state . The electrochemical properties of the compound described in the third paper also provide insights into the potential redox behavior of 1,3-Dimethylhexahydropyrimidine .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds, such as pyrimidine derivatives, have been extensively studied. For instance, the complex synthesis processes involve various chemical reactions to achieve the desired molecular structures, which are then analyzed using spectroscopic and crystallographic methods to understand their properties and interactions at the molecular level (Du, Knowles, & Eisenberg, 2008).

Molecular Engineering and Hydrogen Bonding

Studies have explored the hydrogen bonding capabilities of pyrimidine and its derivatives, which are critical for molecular recognition processes. These interactions are fundamental in designing supramolecular assemblies and materials with specific functions. For example, the quadruple hydrogen bonding of 2-ureido-4[1H]-pyrimidinone dimers offers insights into the stability and lifetime of these assemblies, essential for developing new materials and pharmaceuticals (Söntjens, Sijbesma, Genderen, & Meijer, 2000).

Structural Studies and Molecular Recognition

The crystal structures of pyrimidine derivatives reveal the role of hydrogen bonding in molecular recognition, which is vital for the targeted drug action of pharmaceuticals. These studies provide a deep understanding of the structural characteristics that enable specific interactions with biological targets, contributing to the development of new drugs and therapies (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Applications in Antitumor Chemotherapy

Research into the structural similarity of pyrimidine derivatives to components involved in antitumor chemotherapy highlights the potential of these compounds in medical applications. The understanding of their interactions and substitution reactions can inform the design of new chemotherapy drugs with improved efficacy and specificity (Velders, Pazderski, Ugozzoli, Biagini-Cingi, Manotti-Lanfredi, Haasnoot, & Reedijk, 1998).

Supramolecular Chemistry and Nanotechnology

The self-assembly of N-substituted pyrido[4,3-d]pyrimidines into rosettes and nanotubes demonstrates the application of pyrimidine derivatives in nanotechnology and supramolecular chemistry. These structures, formed through intermolecular hydrogen bonding, pave the way for the development of novel nanomaterials and devices with specific functionalities (Durmus, Gunbas, Farmer, Olmstead, Mascal, Legese, Cho, Beingessner, Yamazaki, & Fenniri, 2013).

properties

IUPAC Name

1,3-dimethyl-1,3-diazinane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c1-7-4-3-5-8(2)6-7;/h3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUHTEZLEQNXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70713150
Record name 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70713150
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Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)

CAS RN

16077-39-7
Record name NSC128681
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Record name 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70713150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1,3-diazinane dihydrochloride
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